

# Itriglumide and the CCK2 Receptor Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025



Itriglumide is a potent and selective antagonist of the cholecystokinin B receptor (CCK2R), also known as the gastrin receptor[1]. The CCK2R is a G-protein coupled receptor primarily found in the brain and gastrointestinal tract. Its activation by endogenous ligands, cholecystokinin (CCK) and gastrin, triggers a signaling cascade that leads to various physiological responses, including the stimulation of gastric acid secretion and cell proliferation. By blocking this interaction, Itriglumide can modulate these downstream effects.





Click to download full resolution via product page

Caption: CCK2R signaling pathway and the antagonistic action of **Itriglumide**.



# Comparative Methodologies for In Vivo Target Engagement

Confirming that a drug binds to its intended target in a living system is a critical step in drug development. This can be achieved through direct and indirect methods.

## **Direct Assessment of Target Occupancy**

Direct methods aim to measure the physical interaction of the drug with its target receptor.

Positron Emission Tomography (PET) Imaging:

PET is a powerful non-invasive imaging technique that can quantify receptor occupancy in vivo[2]. This is achieved by using a radiolabeled ligand (a PET tracer) that specifically binds to the target receptor. The extent to which a drug candidate blocks the binding of the PET tracer is a direct measure of target engagement[3]. For CCK2R, various radiolabeled peptide analogs of minigastrin and CCK have been developed and used in preclinical and clinical settings to visualize receptor-expressing tumors[4][5].

Experimental Workflow for PET Imaging:



Click to download full resolution via product page

Caption: Experimental workflow for determining CCK2R occupancy using PET.

Quantitative Data from PET Studies with CCK2R-targeted Radiotracers:



| Radiotracer                        | Animal Model                 | Tumor Model         | Tumor Uptake<br>(%ID/g) | Reference |
|------------------------------------|------------------------------|---------------------|-------------------------|-----------|
| [68Ga]Ga-DOTA-<br>CCK2R-dimer      | BALB/c nude<br>mice          | AR42J tumors        | 26.13 ± 6.21 at<br>2h   |           |
| [177Lu]Lu-<br>DOTA-CCK2R-<br>dimer | AR42J tumor-<br>bearing mice | AR42J tumors        | 19.17 ± 8.43 at<br>1h   | _         |
| 111In-DOTA-<br>sCCK8               | BALB/c nude<br>mice          | A431-CCK2R<br>tumor | 9.01 ± 1.75 at 1h       | _         |
| 68Ga-labeled<br>DOTA-sCCK8         | BALB/c nude<br>mice          | A431-CCK2R<br>tumor | High uptake             | _         |

# Indirect Assessment through Pharmacodynamic Biomarkers

Indirect methods measure the physiological or biochemical consequences of the drug binding to its target.

#### Gastric Acid Secretion Assay:

A primary physiological role of CCK2R activation in the stomach is the stimulation of gastric acid secretion. Therefore, the inhibition of this process by a CCK2R antagonist serves as a robust in vivo pharmacodynamic marker of target engagement. This method has been successfully used to demonstrate the in vivo activity of the CCK2R antagonist JNJ-26070109.

Experimental Protocol: Measurement of Pentagastrin-Stimulated Gastric Acid Secretion in a Rat Model

- Animal Model: Male rats are surgically fitted with a chronic gastric fistula.
- Acclimation: Animals are allowed to recover from surgery and are acclimated to the experimental conditions.



- Drug Administration: Itriglumide or a vehicle control is administered orally or intravenously at various doses.
- Stimulation: A continuous intravenous infusion of pentagastrin (a synthetic CCK2R agonist) is initiated to stimulate gastric acid secretion.
- Sample Collection: Gastric juice samples are collected at regular intervals through the fistula.
- Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standardized NaOH solution.
- Data Interpretation: A dose-dependent inhibition of pentagastrin-stimulated acid secretion by
   Itriglumide would confirm in vivo target engagement.

Comparative Data for CCK2R Antagonists on Gastric Acid Secretion:

| Compound     | Animal Model | Assay                                                    | Outcome                          | Reference |
|--------------|--------------|----------------------------------------------------------|----------------------------------|-----------|
| JNJ-26070109 | Rat          | Pentagastrin-<br>stimulated<br>gastric acid<br>secretion | Oral EC50 of 1.5<br>μΜ           |           |
| JNJ-26070109 | Rat          | Omeprazole-<br>induced acid<br>rebound                   | Prevented rebound hypersecretion |           |

Tissue and Circulating Biomarkers:

Modulation of downstream biomarkers in target tissues or in circulation can provide evidence of target engagement. For CCK2R antagonists, this has been demonstrated in preclinical cancer models and in clinical trials.

Experimental Protocol: Immunohistochemical Analysis of Tumor Biomarkers

 Animal Model: Xenograft or genetically engineered mouse models of cancers expressing CCK2R (e.g., pancreatic cancer models) are used.



- Drug Administration: Animals are treated with Itriglumide or vehicle for a specified duration.
- Tissue Collection: Tumors are harvested and fixed in formalin, then embedded in paraffin.
- Immunohistochemistry: Tumor sections are stained with antibodies against specific biomarkers of cell proliferation (e.g., PCNA) and apoptosis (e.g., cleaved caspase-3, Bcl-2, p21).
- Quantification: The percentage of positive cells or staining intensity is quantified using image analysis software.
- Data Interpretation: A significant change in the expression of these biomarkers in the **Itriglumide**-treated group compared to the control group indicates target engagement.

In clinical studies of the CCK2R antagonist netazepide for gastric neuroendocrine tumors, circulating levels of chromogranin A (CgA) and gastrin, as well as the mRNA expression of CgA and histidine decarboxylase in tumor biopsies, served as key biomarkers of target engagement and therapeutic response.

Biomarker Modulation by CCK2R Antagonists:

| Compound                          | Model                               | Biomarkers<br>Modulated                          | Outcome                           | Reference |
|-----------------------------------|-------------------------------------|--------------------------------------------------|-----------------------------------|-----------|
| JNJ-26070109 & YF476 (netazepide) | Pancreatic<br>Cancer Mouse<br>Model | PCNA, p21, Bcl-<br>2, caspase-3                  | Inhibition of PanIN progression   |           |
| Netazepide                        | Human (Gastric<br>NETs)             | Circulating<br>Chromogranin A<br>(CgA), Gastrin  | Normalization of<br>CgA levels    | _         |
| Netazepide                        | Human (Gastric<br>NETs)             | CgA and histidine decarboxylase mRNA in biopsies | Reduction in<br>mRNA<br>abundance |           |



### Conclusion

While specific in vivo target engagement studies for **Itriglumide** are not readily available in the public domain, a robust framework for such investigations can be established based on the extensive research conducted on other CCK2R antagonists. A combination of direct and indirect methods would provide the most comprehensive understanding of **Itriglumide**'s in vivo pharmacology. PET imaging with a suitable CCK2R-targeted radiotracer would offer a quantitative measure of receptor occupancy. In parallel, pharmacodynamic assays, such as the inhibition of gastric acid secretion, and the analysis of tissue and circulating biomarkers would confirm the functional consequences of target engagement. This integrated approach is essential for guiding dose selection and predicting clinical efficacy for **Itriglumide**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. JNJ-26070109 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. PET imaging for receptor occupancy: meditations on calculation and simplification PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining target engagement in living systems PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Itriglumide and the CCK2 Receptor Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672689#confirming-itriglumide-target-engagement-in-vivo]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com